- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in FilmsACS Omega, 2018, 3(3), 2673-2682,
Cas no 914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole)

914306-50-6 structure
Nom du produit:1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
Numéro CAS:914306-50-6
Le MF:C21H24N2
Mégawatts:304.428665161133
MDL:MFCD27923076
CID:1016424
PubChem ID:58037491
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
- 1-(2,6-diisopropylphenyl)-2-phenylimidazole
- 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole
- AK142553
- AX8282372
- 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
- 1-[2,6-Bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazole (ACI)
- 2-Phenyl-1-(2,6-diisopropylphenyl)-1H-imidazole
- CS-0154310
- DS-6458
- 914306-50-6
- MFCD27923076
- AKOS022175028
- C77122
- 1-[2,6-bis(propan-2-yl)phenyl]-2-phenyl-1H-imidazole
- SCHEMBL2040213
- C21H24N2
- DA-31523
- DTXSID50728686
-
- MDL: MFCD27923076
- Piscine à noyau: 1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3
- La clé Inchi: DGCQHTACQZUATF-UHFFFAOYSA-N
- Sourire: N1=C(C2C=CC=CC=2)N(C2C(C(C)C)=CC=CC=2C(C)C)C=C1
Propriétés calculées
- Qualité précise: 304.19400
- Masse isotopique unique: 304.193948774g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 4
- Complexité: 343
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.6
- Surface topologique des pôles: 17.8
Propriétés expérimentales
- Point d'ébullition: 454.5°C at 760 mmHg
- Le PSA: 17.82000
- Le LogP: 5.78610
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,Room Temperature
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Données douanières
- Code HS:2933290090
- Données douanières:
Code douanier chinois:
29332909090Résumé:
29332909090. Autres composés possédant structurellement un cycle Imidazole non condensé. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
29332909090. Autres composés contenant un cycle Imidazole non épaissi (hydrogéné ou non) dans la structure. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-200mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95+% | 200mg |
1049.0CNY | 2021-07-12 | |
Chemenu | CM187325-5g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95% | 5g |
$1346 | 2021-08-05 | |
Ambeed | A193706-250mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95% | 250mg |
$56.0 | 2024-08-02 | |
Chemenu | CM187325-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95% | 1g |
$106 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-100mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |
914306-50-6 | 95+% | 100mg |
766CNY | 2021-05-08 | |
abcr | AB528119-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole; . |
914306-50-6 | 1g |
€281.50 | 2025-02-20 | ||
A2B Chem LLC | AI61203-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |
914306-50-6 | 95% | 1g |
$108.00 | 2024-07-18 | |
1PlusChem | 1P00IH4J-100mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |
914306-50-6 | 95% | 100mg |
$27.00 | 2024-04-20 | |
1PlusChem | 1P00IH4J-1g |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |
914306-50-6 | 95% | 1g |
$118.00 | 2024-04-20 | |
A2B Chem LLC | AI61203-100mg |
1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |
914306-50-6 | 95% | 100mg |
$25.00 | 2024-07-18 |
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Water ; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux
1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux
1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
Référence
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt
1.2 overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
1.2 overnight, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux
2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt
2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
Référence
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C
Référence
- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in FilmsACS Omega, 2018, 3(3), 2673-2682,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux
1.3 Solvents: Water ; 1.5 h, reflux
1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux
1.3 Solvents: Water ; 1.5 h, reflux
1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C
1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
Référence
- Exploration of bis(arylimidazole) Iridium picolinate complexesChemRxiv, 2017, 1, 1-7,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Référence
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, < 0 °C; 1 h, < 0 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Référence
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Référence
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; overnight, rt
2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
Référence
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Référence
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C
Référence
- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituentsEuropean Journal of Organic Chemistry, 2013, 2013(27), 6137-6145,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt
Référence
- Exploration of bis(arylimidazole) Iridium picolinate complexesChemRxiv, 2017, 1, 1-7,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt
2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt
Référence
- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazoleJingxi Huagong Zhongjianti, 2015, 45(4), 52-54,
Méthode de production 14
Conditions de réaction
Référence
- C-N-Cyclometalated Platinum(II) Complexes with Sterically Demanding 1,2-Diarylimidazole LigandsOrganometallics, 2014, 33(13), 3464-3473,
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Raw materials
- Benzamide, N-[2,6-bis(1-methylethyl)phenyl]-
- Benzenamine, N-(2,2-diethoxyethyl)-2,6-bis(1-methylethyl)-
- Benzoic acid
- Borate(1-),tetrafluoro-
- 2,6-bis(propan-2-yl)aniline
- 2-Bromo-1,1-diethoxyethane
- Iodobenzene
- 2,2-diethoxyethan-1-amine
- 1-(2,6-Diisopropylphenyl)imidazole
- N-[2,6-Bis(1-methylethyl)phenyl]benzenecarboximidoyl chloride
- Benzoyl chloride
- Glyoxal
- N-[2,6-Bis(1-methylethyl)phenyl]-N′-(2,2-diethoxyethyl)benzenecarboximidamide
- N-[2,6-Bis(1-methylethyl)phenyl]-N-(2-oxoethyl)benzamide
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preparation Products
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Littérature connexe
-
Jinyong Zhuang,Wanfei Li,Weichen Wu,Minshun Song,Wenming Su,Ming Zhou,Zheng Cui New J. Chem. 2015 39 246
-
Jieqiong Li,Li Wang,Kenan Sun,Jinglai Zhang Dalton Trans. 2016 45 3034
-
Qiang Wang,Fabien Lucas,Cassandre Quinton,Yang-Kun Qu,Jo?lle Rault-Berthelot,Olivier Jeannin,Sheng-Yi Yang,Fan-Cheng Kong,Sarvendra Kumar,Liang-Sheng Liao,Cyril Poriel,Zuo-Quan Jiang Chem. Sci. 2020 11 4887
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:914306-50-6)1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Pureté:99%
Quantité:1g
Prix ($):167.0